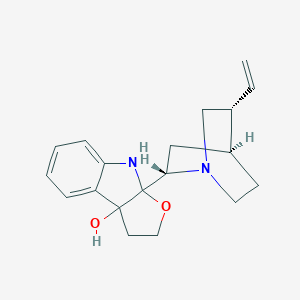

![molecular formula C15H20O5 B119210 2-Acetate-6-[(phenylmethoxy)methyl]-1,4-dioxane-2-methanol CAS No. 338458-98-3](/img/structure/B119210.png)

2-Acetate-6-[(phenylmethoxy)methyl]-1,4-dioxane-2-methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

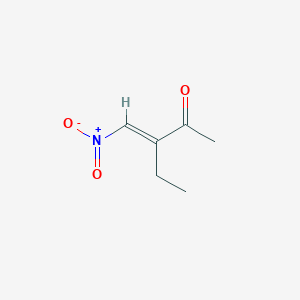

“2-Acetate-6-[(phenylmethoxy)methyl]-1,4-dioxane-2-methanol” is an organic ester with the molecular formula C15H20O5 . It has a molecular weight of 280.32 g/mol . This compound is used in synthesis .

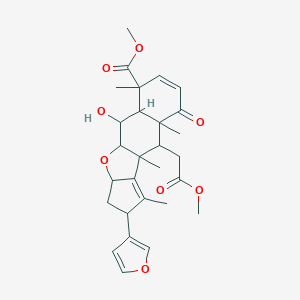

Molecular Structure Analysis

The IUPAC name for this compound is [6-(phenylmethoxymethyl)-1,4-dioxan-2-yl]methyl acetate . The InChI string is InChI=1S/C15H20O5/c1-12(16)19-11-15-10-18-9-14(20-15)8-17-7-13-5-3-2-4-6-13/h2-6,14-15H,7-11H2,1H3 . The canonical SMILES representation is CC(=O)OCC1COCC(O1)COCC2=CC=CC=C2 .Physical And Chemical Properties Analysis

This compound has a topological polar surface area of 54 Ų . It has a complexity of 288 . The compound has 0 hydrogen bond donors and 5 hydrogen bond acceptors . It has 7 rotatable bonds . The exact mass and monoisotopic mass of the compound are 280.13107373 g/mol .Wissenschaftliche Forschungsanwendungen

Microbial Production of Value-Added Chemicals

Acetate serves as an alternative carbon source for microbial fermentation. It can be generated from lignocellulosic biomass, C1 gases, and is a major byproduct during microbial fermentation, especially when excess carbon is present. Escherichia coli (E. coli), a model microorganism, has been widely used for producing valuable chemicals using different carbon sources. Recent research has investigated the synthesis of compounds like succinic acid, itaconic acid, isobutanol, and mevalonic acid in E. coli using acetate as the sole carbon source .

Oxidative Stress and Cardiovascular Function

Acetic acid, a bioactive short-chain fatty acid produced from ethanol metabolism, can generate oxidative stress. It affects pre-sympathetic neurons and may influence cardiovascular function in both humans and rodents after ethanol consumption .

Tripeptide-3 (SYN®-AKE) in Anti-Aging Treatments

Tripeptide-3 (also known as β-Ala-Pro-Dab-NHBn-2-Acetate) mimics the effect of waglerin-1, a peptide found in the venom of the viper Tropidolaemus wagleri. Tripeptide-3 acts as a reversible antagonist of the acetylcholine receptor and is used in topical anti-aging treatments .

Wirkmechanismus

Target of Action

The primary target of 2-Acetate, also known as [6-(phenylmethoxymethyl)-1,4-dioxan-2-yl]methyl Acetate or 2-Acetate-6-[(phenylmethoxy)methyl]-1,4-dioxane-2-methanol, is the enzyme Acyl-CoA short-chain synthetase-2 (ACSS2) . ACSS2 is present in the cytosol and nuclei of many cell types . It plays a crucial role in material energy metabolism and is also involved in the regulation of various acetylation processes .

Mode of Action

2-Acetate interacts with its target, ACSS2, by being converted to acetyl coenzyme A (acetyl-CoA), a process carried out by ACSS2 . This interaction results in the regulation of acetylation, which is related to substance metabolism and tumorigenesis . In mammalian cells, ACSS2 utilizes intracellular acetate to synthesize acetyl-CoA, a step in the process of DNA and histone acetylation .

Biochemical Pathways

2-Acetate affects several biochemical pathways. It is involved in the formation of acetyl-CoA for energy derivation and lipogenesis . Acetate acts as a metabolic sensor linking nutrient balance and cellular stress responses with gene transcription and the regulation of protein function . ACSS2 is an important task-switching component of this sensory system wherein nutrient deprivation, hypoxia, and other stressors shift ACSS2 from a lipogenic role in the cytoplasm to a regulatory role in the cell nucleus .

Pharmacokinetics

It is known that all acetate, regardless of the source, must be converted to acetyl-coa to be utilized . This conversion is carried out by enzymes known as acyl-CoA short-chain synthetases

Result of Action

The molecular and cellular effects of 2-Acetate’s action are diverse. It is involved in the regulation of acetylation, which impacts the activity of virtually every class of protein . Acetate-driven alterations in signaling and gene transcription have been associated with several common human diseases, including cancer . It also induces physiological and biochemical responses including inhibition of insulin release, weight loss, cardiac protection, anti-inflammatory actions, protein acetylation, apoptosis of cancer cells, erythropoiesis signaling, and enhancement of chemotherapeutic glioma treatment .

Action Environment

The action of 2-Acetate can be influenced by various environmental factors. For instance, hypoxia and nutrient scarcity can drive the preferential uptake of acetate by certain tissues . Moreover, the production of endogenous pyruvate-derived acetate remains largely unknown

Eigenschaften

IUPAC Name |

[6-(phenylmethoxymethyl)-1,4-dioxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O5/c1-12(16)19-11-15-10-18-9-14(20-15)8-17-7-13-5-3-2-4-6-13/h2-6,14-15H,7-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJMAITQRABEEKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1COCC(O1)COCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441853 |

Source

|

| Record name | AGN-PC-0N6O71 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

338458-98-3 |

Source

|

| Record name | 1,4-Dioxane-2-methanol, 6-[(phenylmethoxy)methyl]-, 2-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338458-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AGN-PC-0N6O71 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-Nitropyridin-2-yl)amino]propan-1-ol](/img/structure/B119143.png)

![n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine](/img/structure/B119156.png)